2-chloro-N-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)benzamide
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Description
2-chloro-N-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)benzamide is a useful research compound. Its molecular formula is C23H28ClN3O and its molecular weight is 397.95. The purity is usually 95%.
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Scientific Research Applications
Anti-Acetylcholinesterase Activity
2-chloro-N-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)benzamide and its derivatives have shown significant potential in anti-acetylcholinesterase activity, which is critical in the treatment of neurodegenerative disorders such as Alzheimer's disease. Studies have demonstrated that certain piperidine derivatives, including those related to this compound, are potent inhibitors of acetylcholinesterase (AChE). The introduction of bulky moieties and specific groups at the nitrogen atom of benzamide in these compounds enhances their activity, making them promising candidates for antidementia agents (Sugimoto et al., 1990); (Sugimoto et al., 1992).
Coordination Chemistry
Research has also explored the role of similar compounds in coordination chemistry, particularly with metals like copper. Studies involving Schiff-base ligands with piperidine derivatives have provided insights into their unique coordination behavior and potential applications in designing metal-based catalysts or materials with specific magnetic properties (Majumder et al., 2016).
Interaction with CB1 Cannabinoid Receptor
In the realm of molecular pharmacology, derivatives of this compound have been investigated for their interaction with the CB1 cannabinoid receptor. This research is vital for understanding the mechanisms of cannabinoid receptor antagonists, which are crucial in developing treatments for conditions like obesity and addiction (Shim et al., 2002).
Serotonin 4 Receptor Agonist Activity
Additionally, certain benzamide derivatives, closely related to the structure of the mentioned compound, have shown significant activity as serotonin 4 (5-HT4) receptor agonists. These compounds have potential therapeutic applications in gastrointestinal motility disorders (Sonda et al., 2003).
Antipsychotic Potential
Some conformationally restricted analogues of related benzamide derivatives have been synthesized and evaluated for their potential as antipsychotic agents. This research is crucial in the development of new therapeutic options for psychiatric disorders (Norman et al., 1993).
Antibacterial and Anticancer Evaluation
There has been significant research into the antibacterial and anticancer properties of certain 2-chloro-3-hetarylquinolines, which are structurally related to the compound . These studies contribute to the ongoing search for new and effective treatments for various infectious diseases and cancers (Bondock & Gieman, 2015).
Properties
IUPAC Name |
2-chloro-N-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-piperidin-1-ylethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28ClN3O/c1-26-14-11-18-15-17(9-10-21(18)26)22(27-12-5-2-6-13-27)16-25-23(28)19-7-3-4-8-20(19)24/h3-4,7-10,15,22H,2,5-6,11-14,16H2,1H3,(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTVMSGQIXVNSPY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C1C=CC(=C2)C(CNC(=O)C3=CC=CC=C3Cl)N4CCCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.